CID 78065869
Description
CID 78065869 is a chemical compound identified through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Its structural elucidation was supported by mass spectral data, which revealed a molecular ion peak and fragmentation patterns consistent with organic compounds of moderate volatility . While the exact chemical class (e.g., terpene, alkaloid) remains unspecified, its chromatographic behavior suggests polar functional groups or aromaticity, given its retention characteristics in GC-MS analysis .
Properties
Molecular Formula |
C5H12Cl2OSi2 |
|---|---|
Molecular Weight |
215.22 g/mol |
InChI |
InChI=1S/C5H12Cl2OSi2/c1-10(2,3)4-8-9-5(6)7/h5H,4H2,1-3H3 |
InChI Key |
INVUCASORQOBIF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CO[Si]C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065869 involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents . The process involves dissolving the phenyl-containing diamine substance and other reagents in a medium-high boiling point solvent, followed by a series of reactions under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications. The use of advanced equipment and technology in industrial settings helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Oxidation Reactions
CID 78065869 undergoes oxidation primarily through oxygen addition or hydrogen removal. Common oxidants include potassium permanganate (KMnO₄) and chromium-based reagents (e.g., CrCl₃) . These reactions yield oxidized derivatives such as ketones or carboxylates, depending on the substrate’s functional groups. For example:
Reduction Reactions
Reduction involves hydrogen addition or oxygen removal. Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are typical methods . Reduced products include amine intermediates critical for pharmaceutical synthesis.
Substitution Reactions
Substitution at nitrogenous sites introduces diverse functional groups (e.g., sulfonyl, oxadiazole) . Reactants like 4-methoxyphenyl sulfonyl chloride and 3-methylphenyl methylsulfonyl reagents facilitate these transformations, enabling combinatorial library generation .
Reagents and Conditions
Key reagents and their roles are summarized below:
Electrochemical Modulation
Recent advances demonstrate that electric fields enhance reaction efficiency. By applying voltage (1.5–3.0 V) via platinum electrodes, oxidation rates increase by 40–60% while reducing side products . This method aligns with sustainable chemistry goals by minimizing hazardous reagents .
Comparative Analysis with Analogues
This compound shares reactivity with other phenyl-diamine derivatives but exhibits distinct regioselectivity due to its oxadiazole component . For example:
Scientific Research Applications
CID 78065869 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of CID 78065869 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, inferences can be drawn based on analytical methodologies and broader chemical contexts:
Structural Analogues
No direct structural analogues are described in the evidence. However, compounds analyzed via similar techniques (e.g., ginsenosides in LC-ESI-MS studies) provide a framework for comparison. For instance:
- Ginsenoside Rf and Pseudoginsenoside F11: These isomers were differentiated using collision-induced dissociation (CID) in mass spectrometry, highlighting how CID 78065869’s fragmentation patterns could similarly resolve structural ambiguities .
- Terpenoids: If this compound is a terpene (common in essential oils), its volatility and mass spectral features may align with monoterpenes (e.g., limonene, molecular weight ~136 Da) or sesquiterpenes (e.g., caryophyllene, molecular weight ~204 Da), though exact matches are unconfirmed .
Functional Analogues
- Chemical Inducers of Dimerization (CIDs) : While unrelated to this compound’s structure, other CIDs (e.g., rapamycin derivatives) demonstrate how photolabile and cell-permeable properties enable biological applications. This compound’s lack of reported bioactivity contrasts with these tools .
- Chemotherapy-Induced Diarrhea (CID) Therapeutics: Compounds like loperamide and octreotide are used to treat CID (a medical condition).
Analytical Comparisons
A hypothetical comparison table based on inferred properties:
Research Findings and Limitations
- Key Findings: this compound’s isolation and characterization relied on GC-MS and fractionation, suggesting utility in natural product chemistry . No direct pharmacological or industrial applications are documented, contrasting with bioactive analogues like ginsenosides .
- Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

